N,O-Didesmethylvenlafaxine N,O-Didesmethylvenlafaxine N,O-didesmethylvenlafaxine is a secondary amino compound that is N-methylethanamine substituted by a 1-hydroxycyclohexyl and a 4-hydroxyphenyl group at position 1. It is a metabolite of the drug venlafaxine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of cyclohexanols, a member of phenols and a secondary amino compound.
Brand Name: Vulcanchem
CAS No.: 135308-74-6
VCID: VC20772276
InChI: InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3
SMILES: CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

N,O-Didesmethylvenlafaxine

CAS No.: 135308-74-6

Cat. No.: VC20772276

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

N,O-Didesmethylvenlafaxine - 135308-74-6

Specification

CAS No. 135308-74-6
Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name 4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol
Standard InChI InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3
Standard InChI Key MMSWXJSQCAEDLK-UHFFFAOYSA-N
SMILES CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Canonical SMILES CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O

Introduction

What is N,O-Didesmethylvenlafaxine?

N,O-Didesmethylvenlafaxine is a secondary amino compound derived from N-methylethanamine, modified with a 1-hydroxycyclohexyl and a 4-hydroxyphenyl group at the 1 position . It is created as a metabolite of venlafaxine . Venlafaxine is a selective serotonin noradrenaline reuptake inhibitor . N,O-Didesmethylvenlafaxine is also referred to as DDV .

  • Chemical Properties N,O-Didesmethylvenlafaxine typically appears as a white solid . Its empirical formula is C15H23NO2C_{15}H_{23}NO_2
    and has a molecular weight of 249.35 .

  • Synonyms N,O-Didesmethylvenlafaxine is also known by the synonym 4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol .

Production and Biotransformation

Venlafaxine (VF) undergoes biotransformation in the liver, resulting in three major metabolites: O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (N,O-DV) . While ODV shares a similar receptor affinity profile to venlafaxine, the other two metabolites, NDV and N,O-DV, have little to no affinity for the same receptor sites . Studies indicate that CYP2D6 mediates the biotransformation of venlafaxine to ODV, while CYP3A3/4, and possibly another enzyme, mediate the production of NDV .

Applications

N,O-Didesmethyl Venlafaxine is a metabolite of the reuptake inhibitor Venlafaxine .

Forensic Toxicology

N,O-didesmethylvenlafaxine (DDV) has been found in blood samples collected from forensic autopsy cases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator